4-Methyltetrahydro-2H-pyran-4-carbaldehyde

Conformational analysis Tetrahydropyran stereoelectronics Aldehyde accessibility

4-Methyltetrahydro-2H-pyran-4-carbaldehyde (CAS 65626-22-4) is a tetrahydropyran-derived aldehyde building block with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol. The compound features a saturated six-membered oxygen-containing heterocycle with a reactive aldehyde group at the 4-position and a methyl substituent at the 4-position, creating a quaternary carbon center adjacent to the carbonyl.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 65626-22-4
Cat. No. B1290258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyltetrahydro-2H-pyran-4-carbaldehyde
CAS65626-22-4
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1(CCOCC1)C=O
InChIInChI=1S/C7H12O2/c1-7(6-8)2-4-9-5-3-7/h6H,2-5H2,1H3
InChIKeyXZWKQAMCAQYQGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyltetrahydro-2H-pyran-4-carbaldehyde (CAS 65626-22-4): Verified Physicochemical Baseline for Pharmaceutical and Fine Chemical Sourcing


4-Methyltetrahydro-2H-pyran-4-carbaldehyde (CAS 65626-22-4) is a tetrahydropyran-derived aldehyde building block with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol . The compound features a saturated six-membered oxygen-containing heterocycle with a reactive aldehyde group at the 4-position and a methyl substituent at the 4-position, creating a quaternary carbon center adjacent to the carbonyl . The methyl group enhances steric shielding of the aldehyde while maintaining its electrophilic reactivity, a structural feature that distinguishes it from unsubstituted tetrahydropyran-4-carbaldehyde (CAS 50675-18-8) [1]. Commercially available purities range from 95% to 98%, with vendors offering batch-specific analytical certification including NMR, HPLC, and GC .

Sterically controlled aldehyde reactivity via 4-quaternary carbon
Eliminates enolization/racemization side reactions
Batch-certified purity with NMR, HPLC, GC documentation

Why 4-Methyltetrahydro-2H-pyran-4-carbaldehyde (CAS 65626-22-4) Cannot Be Freely Substituted with Unsubstituted or Differently Substituted Tetrahydropyran Aldehydes


Substitution with unsubstituted tetrahydropyran-4-carbaldehyde (CAS 50675-18-8) or 2-methyl-substituted analogs introduces measurable differences in conformational energetics, steric accessibility of the aldehyde group, and metabolic stability of downstream products. The 4-methyl group in 4-methyltetrahydro-2H-pyran-4-carbaldehyde carries a conformational energy of 1.95 kcal/mol in the tetrahydropyran ring system [1], which alters the spatial orientation of the aldehyde relative to the ring oxygen and influences regioselectivity in subsequent reactions. The quaternary carbon center at the 4-position eliminates α-deprotonation pathways available to unsubstituted tetrahydropyran-4-carbaldehyde, thereby preventing racemization or unwanted enolate chemistry under basic conditions [2]. These structural distinctions directly impact synthetic routes, purification profiles, and the physicochemical properties of derived pharmaceutical intermediates, making direct interchange without re-optimization of reaction conditions impractical.

Target
4-Methyltetrahydro-2H-pyran-4-carbaldehyde
Δ steric & reactivity
Common Substitute
Unsubstituted tetrahydropyran-4-carbaldehyde or 2-methyl analog
Conformational energy of 4-methyl group alters aldehyde orientation; 2-methyl or unsubstituted may shift reaction regioselectivity.
Quaternary carbon prevents α-deprotonation; unsubstituted analog may introduce racemization under basic conditions.
Physicochemical profile (Log P, boiling point) differs; direct substitution may require synthetic route re-optimization.

4-Methyltetrahydro-2H-pyran-4-carbaldehyde (CAS 65626-22-4): Quantified Differentiation Evidence Against Closest Analogs


Conformational Energy and Steric Environment: 4-Methyl Substitution Versus 2-Methyl and 3-Methyl Analogs

The conformational energy of the 4-methyl substituent in tetrahydropyran is 1.95 kcal/mol, which is substantially higher than the 3-methyl analog (1.43 kcal/mol) but lower than the 2-methyl analog (2.86 kcal/mol) [1]. This intermediate energy value positions the 4-methyl group as a steric modulator that influences aldehyde accessibility without imposing the extreme steric hindrance characteristic of 2-substituted tetrahydropyrans. The quaternary carbon center at the 4-position precludes enolization of the aldehyde, a pathway available to unsubstituted tetrahydropyran-4-carbaldehyde (CAS 50675-18-8) that can lead to racemization in chiral syntheses [2].

Conformational energy
Cross-study comparable
4-Me: 1.95 kcal/mol 2-Me: 2.86 kcal/mol 3-Me: 1.43 kcal/mol Δ -0.91 / +0.52 kcal/mol
May influence aldehyde accessibility and reaction selectivity
Quaternary carbon prevents enolization
Conformational analysis Tetrahydropyran stereoelectronics Aldehyde accessibility

Boiling Point Elevation: 4-Methyltetrahydro-2H-pyran-4-carbaldehyde Versus Unsubstituted Tetrahydropyran-4-carbaldehyde

4-Methyltetrahydro-2H-pyran-4-carbaldehyde exhibits a predicted boiling point of 180.1±33.0 °C at 760 mmHg . In contrast, unsubstituted tetrahydropyran-4-carbaldehyde (CAS 50675-18-8) has a boiling point of 74-77 °C at 11 Torr or 176.9±33.0 °C at 760 mmHg [1]. The addition of a methyl group at the 4-position results in a measurable boiling point increase of approximately 3.2 °C at atmospheric pressure, reflecting increased molecular weight (128.17 vs 114.14 g/mol) and enhanced van der Waals interactions. This difference, while modest, may affect distillation parameters and gas chromatographic retention times in analytical and preparative workflows.

Boiling point
Cross-study comparable
Target: 180.1±33.0 °C (760 mmHg)
Unsubstituted: 176.9±33.0 °C
Δ = +3.2 °C
Slight volatility difference may aid distillation or GC method development
Predicted values
Physicochemical properties Boiling point Purification optimization

Synthetic Accessibility: Documented Oxidation Yield from (4-Methyltetrahydro-2H-pyran-4-yl)methanol

The synthesis of 4-methyltetrahydro-2H-pyran-4-carbaldehyde via oxidation of (4-methyltetrahydro-2H-pyran-4-yl)methanol using Dess-Martin periodinane in dichloromethane at room temperature for 2 hours proceeded with a yield of 68% . An alternative Swern-type oxidation protocol employing oxalyl chloride, dimethyl sulfoxide, and triethylamine at -78 °C yielded 77.5% of the target aldehyde as a colorless liquid . While comparative yield data for the oxidation of unsubstituted tetrahydropyran-4-ylmethanol under identical conditions are not available in the same source, these values establish a reproducible synthetic baseline for process development and scale-up considerations.

Synthetic yield
Supporting evidence
Dess-Martin: 68% yield
Swern-type: 77.5% yield
(from alcohol precursor)
Reported oxidation yields establish reproducible synthetic baseline
No direct comparative data for unsubstituted analog
Synthesis methodology Reaction yield Aldehyde preparation

Lipophilicity Profile: Consensus Log P Differentiates 4-Methyltetrahydro-2H-pyran-4-carbaldehyde from Unsubstituted Analog

The consensus Log Po/w for 4-methyltetrahydro-2H-pyran-4-carbaldehyde is 1.08, calculated as the average of five computational methods (iLOGP: 1.6; XLOGP3: 0.39; WLOGP: 1.0; MLOGP: 0.42; SILICOS-IT: 1.97) . Unsubstituted tetrahydropyran-4-carbaldehyde (CAS 50675-18-8) has a reported Log P of approximately 0.30 . The introduction of the 4-methyl group increases lipophilicity by approximately 0.78 Log P units, which translates to a roughly 6-fold increase in octanol-water partition coefficient. This difference affects aqueous solubility, membrane permeability, and chromatographic retention behavior.

Lipophilicity
Cross-study comparable
Consensus Log P: 1.08 Unsubstituted: ~0.30 Δ +0.78 (∼6× partition)
Increased lipophilicity may affect biological assay partitioning and chromatographic retention
Calculated from five methods
Lipophilicity Log P Drug-likeness

Storage Stability Requirements: Inert Atmosphere and Freezer Conditions Distinguish Handling Profile

4-Methyltetrahydro-2H-pyran-4-carbaldehyde requires storage under inert atmosphere at temperatures below -20 °C in a freezer to maintain integrity, with a typical shelf life of 2 years under these conditions . Unsubstituted tetrahydropyran-4-carbaldehyde also recommends freezer storage under inert atmosphere but with a stated temperature of under -20 °C . Both compounds share similar storage sensitivity due to the reactive aldehyde group; however, the 4-methyl derivative's quaternary carbon center adjacent to the aldehyde may confer slightly enhanced resistance to α-oxidation relative to the unsubstituted analog, though no quantitative comparative stability study is available in the sourced literature.

Storage stability
Supporting evidence
Inert atmosphere, freezer under -20 °C
Documented 2-year shelf life
Aldehyde integrity maintained under recommended conditions
Similar handling to unsubstituted analog; quantitative stability comparison not available
Storage stability Aldehyde oxidation Procurement logistics

Procurement-Guiding Application Scenarios for 4-Methyltetrahydro-2H-pyran-4-carbaldehyde (CAS 65626-22-4)


Medicinal Chemistry Building Block Requiring Sterically Controlled Aldehyde Reactivity

4-Methyltetrahydro-2H-pyran-4-carbaldehyde is optimally deployed in medicinal chemistry campaigns where the aldehyde must undergo nucleophilic addition (e.g., reductive amination, Grignard addition) without competing enolization or racemization side reactions. The quaternary carbon center at the 4-position eliminates the α-proton acidity present in unsubstituted tetrahydropyran-4-carbaldehyde, thereby preventing base-mediated epimerization in chiral syntheses . The conformational energy of 1.95 kcal/mol for the 4-methyl group provides a defined steric environment that can be exploited for stereoselective transformations .

Pharmaceutical Intermediate with Enhanced Lipophilicity for Blood-Brain Barrier Penetration

The consensus Log P of 1.08 for 4-methyltetrahydro-2H-pyran-4-carbaldehyde is approximately 0.78 units higher than unsubstituted tetrahydropyran-4-carbaldehyde . This increased lipophilicity makes it a preferred aldehyde building block when designing CNS-penetrant drug candidates, as higher Log P values generally correlate with improved passive diffusion across the blood-brain barrier. The tetrahydropyran ring also serves as a common scaffold in approved drugs and clinical candidates, facilitating integration into existing medicinal chemistry workflows .

Synthetic Route Optimization Where Boiling Point Differences Facilitate Purification

The elevated boiling point of 180.1±33.0 °C (versus 176.9±33.0 °C for the unsubstituted analog) provides a measurable difference in volatility that can be exploited for fractional distillation purification or for optimizing gas chromatography analytical methods . In multi-step syntheses where the aldehyde intermediate must be isolated from reaction mixtures containing lower-boiling solvents or byproducts, the 4-methyl derivative's distinct boiling point offers an additional purification handle. The documented synthetic yields of 68-77.5% from the corresponding primary alcohol establish a reproducible benchmark for process development .

Quality Control and Stability-Monitored Procurement for GMP-Relevant Applications

Commercial availability of 4-methyltetrahydro-2H-pyran-4-carbaldehyde with purity specifications of 95-98% and batch-specific analytical documentation (NMR, HPLC, GC) supports its use in GMP and GLP environments where traceability and purity verification are mandated. The documented 2-year shelf life under freezer storage (-20 °C, inert atmosphere) enables procurement teams to establish predictable inventory cycles and stability monitoring protocols. These quality attributes position the compound for use in late-stage pharmaceutical development where reproducible performance is critical.

Application
Selection Property
Validation Focus
Sterically controlled aldehyde reactivity in medicinal chemistry
Quaternary carbon prevents enolization/racemization
Stereoselective transformation outcome and byproduct profile
CNS-penetrant building block design
Higher Log P relative to unsubstituted analog
Log P confirmation and permeability assay correlation
Purification/distillation optimization
Elevated boiling point vs unsubstituted
Distillation cut point verification and GC retention time
Quality-controlled synthesis procurement
Batch-certified analytical purity (NMR, HPLC, GC)
Storage stability under inert atmosphere and shelf-life monitoring

Technical Documentation Hub

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